molecular formula C23H37N5O2 B2989810 N1-cyclohexyl-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 899957-35-8

N1-cyclohexyl-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2989810
CAS RN: 899957-35-8
M. Wt: 415.582
InChI Key: LNQPKAMVFABEDM-UHFFFAOYSA-N
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Description

N1-cyclohexyl-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H37N5O2 and its molecular weight is 415.582. The purity is usually 95%.
BenchChem offers high-quality N1-cyclohexyl-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-cyclohexyl-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Probes for Metal Ions and Amino Acids

Research has highlighted the development of polythiophene-based conjugated polymers, one of which includes a compound similar to N1-cyclohexyl-N2-oxalamide. These polymers exhibit high selectivity and sensitivity towards Hg²⁺ and Cu²⁺ ions in aqueous solutions. Such materials are important for detecting heavy metals in environmental monitoring. Additionally, these polymers can serve as fluorescent probes for the label-free detection of amino acids, which is significant in biochemical assays and research (Guo et al., 2014).

Structural Characterization and Analysis

The compound has been structurally characterized in various studies. For instance, its crystalline structure and different conformational features have been elucidated, providing insights into its chemical behavior and potential applications in materials science and drug design (Tessler & Goldberg, 2004).

Anticonvulsant Activity

Compounds structurally related to N1-cyclohexyl-N2-oxalamide have been synthesized and evaluated for anticonvulsant activities. These studies contribute to the understanding of the pharmacophore model vital for anticonvulsant activity and help in the development of new antiepileptic drugs (Rajak et al., 2013).

Antimicrobial Agents

Novel series of derivatives, including those similar to N1-cyclohexyl-N2-oxalamide, have been synthesized and evaluated for their antimicrobial activity. This research is crucial for the development of new antibacterial and antifungal agents, especially in the context of rising antibiotic resistance (Patel et al., 2012).

Tuberculostatic Activity

Research into phenylpiperazine derivatives, closely related to N1-cyclohexyl-N2-oxalamide, has provided insights into their tuberculostatic activity. This contributes to the development of novel treatments for tuberculosis, a significant global health concern (Foks et al., 2004).

Serotonin and Dopamine Receptor Affinity

Studies have shown that certain aminopyrimidines, structurally related to N1-cyclohexyl-N2-oxalamide, demonstrate high affinity for serotonin and dopamine receptors. This is relevant for the development of new psychiatric medications, particularly for conditions like depression and schizophrenia (Wustrow et al., 1998).

Hydrolysis Studies

Hydrolysis of compounds structurally related to N1-cyclohexyl-N2-oxalamide has been studied, providing valuable information about their stability and reactivity in different pH conditions. This is significant for pharmaceutical formulation and chemical synthesis (Koshy & Mitchner, 1964).

properties

IUPAC Name

N'-cyclohexyl-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37N5O2/c1-26(2)20-11-9-18(10-12-20)21(28-15-13-27(3)14-16-28)17-24-22(29)23(30)25-19-7-5-4-6-8-19/h9-12,19,21H,4-8,13-17H2,1-3H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQPKAMVFABEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2CCCCC2)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclohexyl-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

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